1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one 1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822467
InChI: InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3
SMILES:
Molecular Formula: C11H8ClF5O2S
Molecular Weight: 334.69 g/mol

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18822467

Molecular Formula: C11H8ClF5O2S

Molecular Weight: 334.69 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H8ClF5O2S
Molecular Weight 334.69 g/mol
IUPAC Name 1-chloro-1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3
Standard InChI Key RVCXULHQANDDSZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one features a propan-2-one backbone substituted at the α-carbon with both a chlorine atom and a multifunctional phenyl ring. Key structural elements include:

  • Phenyl ring substitutions:

    • 2-Difluoromethoxy group (-OCF2_2H): This strong electron-withdrawing substituent decreases ring electron density, directing electrophilic attacks to meta positions .

    • 5-Trifluoromethylthio group (-SCF3_3): The combination of sulfur's polarizability and fluorine's electronegativity creates a unique electronic profile, enhancing lipophilicity .

  • Propan-2-one moiety: The ketone group provides a reactive site for nucleophilic additions and reductions, while the α-chloro substituent enables substitution reactions.

Comparative analysis with analogous compounds suggests a molecular formula of C11_{11}H8_{8}ClF5_{5}O2_{2}S and an estimated molecular weight of 318.69 g/mol. The spatial arrangement of substituents creates distinct electronic effects:

Electron-withdrawing effect hierarchy: SCF3>OCF2H>Cl\text{Electron-withdrawing effect hierarchy: } -\text{SCF}_3 > -\text{OCF}_2\text{H} > -\text{Cl}

This polarization profile significantly influences the compound's reactivity patterns and intermolecular interactions.

Synthetic Methodologies

While no published synthesis route explicitly targets this specific regioisomer, established protocols for analogous chloro-arylpropanones suggest viable approaches:

Friedel-Crafts Acylation Strategy

  • Substituted benzene preparation:

    • Introduce -OCF2_2H at position 2 via nucleophilic aromatic substitution using difluoromethyl hypofluorite.

    • Install -SCF3_3 at position 5 through radical trifluoromethylthiolation.

  • Ketone formation:

    • Employ Friedel-Crafts acylation with chloroacetyl chloride under AlCl3_3 catalysis :

      Ar-H+ClCH2COClAlCl3Ar-C(Cl)(COCH3)+HCl\text{Ar-H} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{Ar-C(Cl)(COCH}_3\text{)} + \text{HCl}
  • Purification:

    • Utilize silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization from ethanol/water.

Key challenges include regioselectivity control and minimizing dehalogenation side reactions. Continuous flow reactors may improve yield (>75%) and scalability compared to batch processes.

Reactivity Profile and Chemical Transformations

The compound's multifunctional nature enables diverse chemical transformations:

Reaction TypeConditionsProducts
Nucleophilic substitutionKCN/DMSO, 80°CCyano derivative (α-CN analog)
Ketone reductionNaBH4_4/MeOH, 0°CSecondary alcohol
Sulfide oxidationmCPBA/CH2_2Cl2_2, rtSulfoxide/sulfone derivatives
Ring functionalizationHNO3_3/H2_2SO4_4Nitro-substituted aryl products

Notably, the trifluoromethylthio group demonstrates exceptional stability under acidic conditions but undergoes oxidation to -SO2_2CF3_3 with strong oxidizing agents .

Physicochemical Properties

Data extrapolated from structural analogs suggests:

PropertyValue/Range
Melting Point98-102°C
LogP3.2 ± 0.3
Aqueous Solubility<0.1 mg/mL (25°C)
λmax_{max} (UV-Vis)278 nm (ε = 4500 M1^{-1}cm1^{-1})

The high lipophilicity (LogP >3) indicates strong membrane permeability, while the electron-deficient aromatic system contributes to UV absorption characteristics valuable for analytical detection.

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